molecular formula C12H12BrN3O2 B15056640 3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine

3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B15056640
M. Wt: 310.15 g/mol
InChI Key: CEPOQJBSPQSGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. The presence of the bromophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with morpholine to yield the target compound. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the oxadiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cycloaddition Reactions: These reactions typically require a catalyst such as copper(I) iodide and are carried out under inert atmosphere conditions.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Cycloaddition Reactions: Products include various cycloadducts depending on the reactants used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of organic semiconductors and liquid crystal materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and morpholine rings. These interactions can modulate biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxadiazole ring.

    5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

    4-Bromophenylmorpholine: Lacks the oxadiazole ring, limiting its applications in cycloaddition reactions.

Uniqueness

3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)12-15-11(16-18-12)10-7-17-6-5-14-10/h1-4,10,14H,5-7H2

InChI Key

CEPOQJBSPQSGBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.